An In-Depth Technical Guide to 3-Chloro-2-fluoro-6-methylbenzoic Acid: Physicochemical Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Chloro-2-fluoro-6-methylbenzoic Acid: Physicochemical Properties, Synthesis, and Applications
Introduction: The intricate tapestry of modern drug discovery and materials science is woven with molecular building blocks that offer precise control over a final compound's steric and electronic properties. Among these, halogenated benzoic acids are of paramount importance. The strategic placement of halogen atoms on the aromatic ring can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions, making these compounds invaluable scaffolds in medicinal chemistry.[1][2]
This guide focuses on the specific, yet sparsely documented, compound 3-Chloro-2-fluoro-6-methylbenzoic acid . While direct experimental data for this particular isomer is not widely available in peer-reviewed literature or commercial databases, this document will provide a comprehensive technical overview by analyzing its structural features and drawing on robust data from closely related isomers. By examining the established physical properties, synthetic routes, reactivity patterns, and applications of its analogues, we can construct a predictive and highly informative profile for researchers, scientists, and drug development professionals seeking to leverage this unique chemical entity.
Part 1: Molecular Identity and Physicochemical Properties
The identity and fundamental properties of a chemical compound are the bedrock of its application. For 3-Chloro-2-fluoro-6-methylbenzoic acid, we can infer its characteristics from its structure and the known data of its isomers.
Structural Identification
The core structure consists of a benzoic acid backbone substituted with a chlorine atom at position 3, a fluorine atom at position 2, and a methyl group at position 6.
Caption: Structure of 3-Chloro-2-fluoro-6-methylbenzoic acid.
Physicochemical Data of Isomers
To establish a reliable estimate of the properties of 3-Chloro-2-fluoro-6-methylbenzoic acid, the following table summarizes data from commercially available or documented isomers.
| Property | 3-chloro-6-fluoro-2-methylbenzoic acid | 2-Chloro-3-fluoro-6-methylbenzoic acid | 3-Chloro-2-fluorobenzoic acid | 2-Fluoro-6-methylbenzoic acid |
| CAS Number | 1427391-34-1[3] | 1427433-93-9[4] | 161957-55-7[5][6] | 90259-27-1[2][7] |
| Molecular Formula | C₈H₆ClFO₂ | C₈H₆ClFO₂ | C₇H₄ClFO₂ | C₈H₇FO₂ |
| Molecular Weight | 188.59 g/mol | Not specified | 174.56 g/mol [5] | 154.14 g/mol [2] |
| Appearance | Not specified | Not specified | White powder[8][9] | White to off-white solid[7] |
| Melting Point | Not specified | Not specified | 177-180 °C[5][6] | 124-125 °C[2] |
| Solubility | Not specified | Not specified | Soluble in methanol[6] | Soluble in organic solvents[7] |
Based on these related structures, 3-Chloro-2-fluoro-6-methylbenzoic acid is expected to be a white or off-white crystalline solid with a melting point likely in the range of 120-180 °C. Its solubility in water is predicted to be low, with good solubility in polar organic solvents like methanol, ethanol, and ethyl acetate. The presence of both electron-withdrawing halogens (Cl and F) is expected to increase the acidity of the carboxylic acid group compared to benzoic acid itself.
Part 2: Synthesis and Reactivity
The utility of a building block is defined by its accessibility through synthesis and its predictable reactivity in subsequent chemical transformations.
Plausible Synthetic Strategies
The synthesis of polysubstituted benzoic acids often involves multi-step sequences. Based on established methodologies for related compounds, several routes can be proposed for the synthesis of 3-Chloro-2-fluoro-6-methylbenzoic acid. A common strategy involves the functionalization of a pre-existing, substituted benzene ring.
One potent method is the ortho-lithiation (directed metalation) of a suitable precursor, followed by quenching with an electrophile. For instance, the synthesis of 2-chloro-6-methylbenzoic acid has been achieved through methods including nucleophilic aromatic substitution and catalytic carbonylation, highlighting robust industrial-scale approaches.[10] A retrosynthetic analysis suggests that a plausible starting material could be a properly substituted toluene or aniline derivative, which would then undergo halogenation, diazotization (for anilines), and carboxylation or nitrile hydrolysis.
Caption: A generalized synthetic workflow for substituted benzoic acids.
Key Reactivity
The chemical behavior of 3-Chloro-2-fluoro-6-methylbenzoic acid is governed by its three key functional components: the carboxylic acid, the aromatic ring, and the methyl group.
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Carboxylic Acid Group: This is the primary site for reactions such as esterification (e.g., Fischer esterification with an alcohol and acid catalyst) and amidation.[11] The latter is particularly crucial in drug development, where the benzoic acid can be coupled with amines to form amides, often using coupling reagents like HATU or DCC.[9]
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Aromatic Ring: The electron-withdrawing nature of the chloro, fluoro, and carboxyl groups deactivates the ring towards electrophilic aromatic substitution. The positions of any further substitution would be directed by the combined electronic effects of the existing groups.
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Methyl Group: The benzylic protons of the methyl group are susceptible to free-radical halogenation (e.g., using N-bromosuccinimide), which installs a handle for subsequent nucleophilic substitution reactions. This has been used in the synthesis of EGFR inhibitors from the isomeric 2-fluoro-6-methylbenzoic acid.[2]
Caption: Primary reactive sites and associated chemical transformations.
Part 3: Spectroscopic Characterization (Predicted)
While no experimental spectra are publicly available for 3-Chloro-2-fluoro-6-methylbenzoic acid, its spectral features can be reliably predicted based on its structure and data from analogues.[12]
-
¹H NMR: The spectrum would show two signals in the aromatic region (likely doublets or doublet of doublets) corresponding to the two protons on the benzene ring. A singlet in the upfield region (around 2.0-2.5 ppm) would correspond to the three protons of the methyl group. A broad singlet, typically far downfield (>10 ppm), would be characteristic of the acidic carboxylic acid proton.
-
¹³C NMR: The spectrum would display eight distinct carbon signals. The carbonyl carbon of the carboxylic acid would appear significantly downfield (~165-175 ppm). Six signals would be present in the aromatic region (~110-140 ppm), with the carbons directly attached to the electronegative fluorine and chlorine atoms showing characteristic shifts and C-F coupling. The methyl carbon would appear upfield (~15-25 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration.
Part 4: Applications in Research and Drug Development
The true value of a building block like 3-Chloro-2-fluoro-6-methylbenzoic acid lies in its potential for creating novel, high-value molecules. Its isomers are extensively used in the synthesis of active pharmaceutical ingredients (APIs).[1]
-
Scaffold for Bioactive Molecules: Halogenated benzoic acids are integral components of numerous drugs. The specific substitution pattern of 3-Chloro-2-fluoro-6-methylbenzoic acid provides a unique three-dimensional arrangement of functional groups that can be exploited to achieve high-affinity binding to biological targets.
-
Intermediate for Kinase Inhibitors: The related compound, 3-chloro-2-fluorobenzoic acid, is used as a building block for Aurora A kinase inhibitors, which are investigated for cancer therapy.[9]
-
Precursor for Metabolic Disease Therapeutics: Isomers such as 2-chloro-6-fluoro-3-methylbenzoic acid are used to synthesize inhibitors of stearoyl-CoA desaturase 1 (SCD1), a target for treating obesity and related metabolic disorders.[13]
-
Component of Anti-inflammatory and Antimicrobial Agents: The quinolone class of antimicrobials often incorporates complex substituted benzoic acid derivatives.[14] Furthermore, 2-fluoro-6-methylbenzoic acid is a key building block for Avacopan, a drug used to treat ANCA-associated vasculitis.[2]
Caption: Pathway from a benzoic acid building block to diverse therapeutic applications.
Part 5: Safety and Handling
The safe handling of any chemical is paramount. While a specific Safety Data Sheet (SDS) for 3-Chloro-2-fluoro-6-methylbenzoic acid is not available, the GHS classifications for its close isomers provide a strong basis for a risk assessment.
-
GHS Hazard Classification (Predicted):
Recommended Laboratory Practices
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.[5][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If irritation persists or if swallowed, seek immediate medical attention.[8]
Conclusion
3-Chloro-2-fluoro-6-methylbenzoic acid represents a promising, albeit under-characterized, chemical building block for advanced scientific research. By leveraging established data from its structural isomers, we can confidently predict its physical and chemical properties. It is anticipated to be a stable, crystalline solid that engages in robust and predictable chemical reactions, particularly at its carboxylic acid and methyl functionalities. The demonstrated success of its analogues in the synthesis of high-impact pharmaceuticals—from oncology to metabolic and inflammatory diseases—underscores the immense potential of this compound. For researchers in drug discovery and materials science, 3-Chloro-2-fluoro-6-methylbenzoic acid offers a unique constellation of substituents, providing a valuable tool for the rational design of novel molecules with tailored properties. Its exploration and characterization will undoubtedly contribute to the advancement of chemical and biomedical sciences.
References
-
NextSDS. 3-chloro-6-fluoro-2-methylbenzoic acid — Chemical Substance Information. [Link]
-
NextSDS. 3-Chloro-6-fluoro-2-methoxybenzoic acid — Chemical Substance Information. [Link]
-
NextSDS. 3-chloro-2-fluoro-6-methoxybenzoic acid — Chemical Substance Information. [Link]
-
The Royal Society of Chemistry. Supplementary Information - RSC. [Link]
-
Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]
-
ChemBK. 3-Chloro-6-methylbenzoic acid. [Link]
-
Senanayake, C. H., et al. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Organic Process Research & Development. [Link]
-
National Center for Biotechnology Information. 3-Chloro-2-methylbenzoic acid. PubChem Compound Database. [Link]
-
Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. [Link]
-
National Center for Biotechnology Information. 3-Bromo-2-fluoro-6-methyl-benzoic acid. PubChem Compound Database. [Link]
-
G., S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
-
Quan, J. & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. nextsds.com [nextsds.com]
- 4. 1427433-93-9|2-Chloro-3-fluoro-6-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 5. 3-氯-2-氟苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Chloro-2-fluorobenzoic acid | 161957-55-7 [chemicalbook.com]
- 7. CAS 90259-27-1: 2-Fluoro-6-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. ossila.com [ossila.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Page loading... [guidechem.com]
- 14. researchgate.net [researchgate.net]
